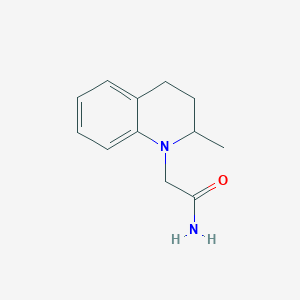![molecular formula C17H14FN3O2 B7516240 4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FOXY, and it belongs to the class of benzimidazole derivatives. FOXY is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by FOXY has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
FOXY binds to the ATP-binding site of CK2, which inhibits its activity. CK2 is a serine/threonine protein kinase that is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by FOXY leads to the disruption of these processes, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
FOXY has been shown to have several biochemical and physiological effects. In cancer cells, FOXY induces apoptosis and inhibits cell proliferation. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs. In addition, FOXY has anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines. FOXY has also been studied for its potential neuroprotective effects and has been shown to protect against neurotoxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FOXY has several advantages for lab experiments. It is a potent inhibitor of CK2 and has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy. However, FOXY has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. FOXY also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on FOXY. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of FOXY's potential therapeutic applications in other diseases, such as inflammation and neurodegenerative diseases. Additionally, the combination of FOXY with other chemotherapy drugs could be explored further to enhance its effectiveness in cancer treatment. Finally, the development of more effective delivery systems for FOXY could improve its bioavailability and effectiveness in vivo.
Synthesemethoden
The synthesis of FOXY involves the condensation of 4-fluoro-2-nitroaniline with 2-phenyl-1,3-oxazol-4-ylmethanol, followed by the reduction of the resulting nitro compound with iron powder in acetic acid. The final step involves the reaction of the resulting amine with 4-fluorobenzenecarboxylic acid chloride in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
FOXY has been extensively studied for its potential therapeutic applications in cancer. CK2 is overexpressed in several types of cancer, and its inhibition by FOXY has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-8-6-12(7-9-14)16(19)21-23-11-15-10-22-17(20-15)13-4-2-1-3-5-13/h1-10H,11H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHVUKCPUACFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CON=C(C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CO/N=C(/C3=CC=C(C=C3)F)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)
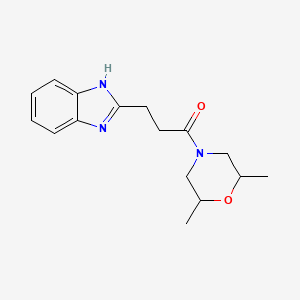
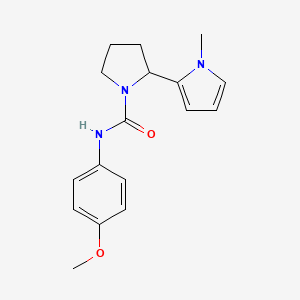
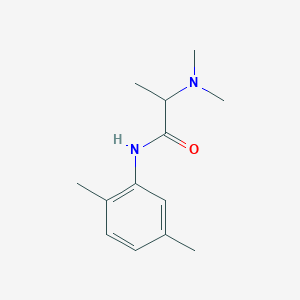
![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)
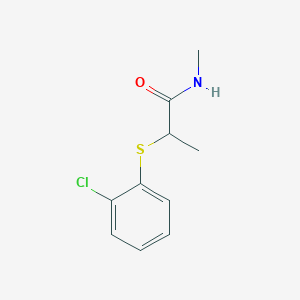
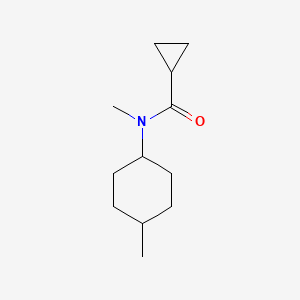
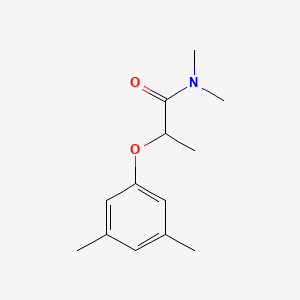
![2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7516222.png)
![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)

![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)
